5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine
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Overview
Description
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine N-oxides, while reduction can produce triazolopyridine derivatives with reduced functional groups .
Scientific Research Applications
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to therapeutic effects. The pathways involved in these interactions often include key signaling cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
- 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
- 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}methanamine hydrochloride
Uniqueness
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine is unique due to its specific ring fusion and the presence of an amine group at the 7-position. This structural feature distinguishes it from other triazolopyridine derivatives and contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C6H10N4 |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine |
InChI |
InChI=1S/C6H10N4/c7-5-1-2-10-4-8-9-6(10)3-5/h4-5H,1-3,7H2 |
InChI Key |
COHMDMODSYQDIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=NN=C2CC1N |
Origin of Product |
United States |
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